molecular formula C18H15NO5 B2568803 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid CAS No. 924765-02-6

3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2568803
CAS No.: 924765-02-6
M. Wt: 325.32
InChI Key: ZOQVIHLVZBVWNR-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an isochroman ring fused with a benzoic acid moiety. The presence of the carboxamido group adds to its chemical versatility, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isochroman ring, followed by the introduction of the carboxamido group and the benzoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Oxoisochroman-3-carboxamido)benzoic acid:

    3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid derivatives: Various derivatives with modifications to the isochroman ring or the benzoic acid moiety.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-18(10-12-5-2-3-8-14(12)16(22)24-18)17(23)19-13-7-4-6-11(9-13)15(20)21/h2-9H,10H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQVIHLVZBVWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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